N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide
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Overview
Description
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which is achieved through a cyclization reaction. This reaction often requires a sulfur-containing precursor and a suitable base under controlled temperature conditions.
Introduction of the Butyl Group: The butyl group is introduced via an alkylation reaction, where a butyl halide reacts with the tetrahydrothiophene intermediate in the presence of a strong base.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the fluorobenzamide moiety to the tetrahydrothiophene ring. This is typically achieved through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor antagonist.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Environmental Research: The compound is studied for its potential use in environmental remediation, particularly in the degradation of pollutants.
Mechanism of Action
The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an antagonist at certain ion channels or inhibit the activity of specific enzymes by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide
- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide
Uniqueness
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide stands out due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-2-3-9-17(14-8-10-21(19,20)11-14)15(18)12-4-6-13(16)7-5-12/h4-7,14H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFNNVJLEJWSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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